molecular formula C12H17N5OS B6437787 5-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-(2-methoxyethyl)-1,2,4-thiadiazole CAS No. 2549063-40-1

5-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-(2-methoxyethyl)-1,2,4-thiadiazole

Cat. No.: B6437787
CAS No.: 2549063-40-1
M. Wt: 279.36 g/mol
InChI Key: LNDSQAUASRAPNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-(2-methoxyethyl)-1,2,4-thiadiazole is a heterocyclic molecule featuring a 1,2,4-thiadiazole core substituted with a 2-methoxyethyl group and an azetidine ring modified by a 1H-imidazol-1-ylmethyl moiety. The thiadiazole ring is a sulfur- and nitrogen-containing heterocycle known for its role in medicinal chemistry, particularly in anticancer and antimicrobial agents . The azetidine (a four-membered saturated nitrogen ring) and imidazole (a five-membered aromatic nitrogen ring) substituents likely enhance its binding affinity to biological targets, such as enzymes or receptors, due to their ability to participate in hydrogen bonding and π-π interactions .

Properties

IUPAC Name

5-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-3-(2-methoxyethyl)-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5OS/c1-18-5-2-11-14-12(19-15-11)17-7-10(8-17)6-16-4-3-13-9-16/h3-4,9-10H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDSQAUASRAPNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NSC(=N1)N2CC(C2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-(2-methoxyethyl)-1,2,4-thiadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N4OSC_{12}H_{16}N_4OS, with a molecular weight of approximately 276.35 g/mol. The compound features an imidazole ring, an azetidine moiety, and a thiadiazole core, which are known to contribute to various biological activities.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the thiadiazole ring followed by the introduction of the azetidine and imidazole groups. The general synthetic pathway may include:

  • Formation of the thiadiazole core.
  • Introduction of the azetidine ring through cyclization reactions.
  • Functionalization with the imidazole group via nucleophilic substitution.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and imidazole rings exhibit significant antibacterial properties . The presence of these functional groups enhances their ability to inhibit bacterial growth against both Gram-positive and Gram-negative bacteria. For instance:

  • Thiadiazole derivatives have shown effectiveness against various bacterial strains, indicating that the incorporation of this moiety into the structure can enhance antimicrobial efficacy .

Anticancer Properties

Several studies have reported on the anticancer activity of thiadiazole derivatives. For example:

  • A study demonstrated that certain thiadiazole compounds exhibited significant cytotoxic effects against human cancer cell lines such as lung (A549), skin (SK-MEL-2), and colon cancer (HCT15) with IC50 values ranging from 0.04 to 23.6 µM .

The structure–activity relationship (SAR) analysis revealed that substituents on the thiadiazole ring significantly influence anticancer activity, with specific modifications leading to enhanced potency .

Case Study 1: Anticancer Activity

In a comparative study on various thiadiazole derivatives, compound N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide was reported to have an IC50 value of 4.27 µg/mL against the SK-MEL-2 cell line . This underscores the potential of thiadiazole-containing compounds in developing effective anticancer agents.

Case Study 2: Antimicrobial Efficacy

Another research highlighted that derivatives similar to this compound exhibited broad-spectrum antibacterial activity when tested against clinical isolates . This suggests that modifications in the structure can lead to improved interactions with bacterial targets.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be rationalized through SAR studies:

Structural Feature Biological Activity Remarks
Imidazole RingAntibacterialEnhances binding affinity to bacterial enzymes
Azetidine MoietyAnticancerContributes to cytotoxicity against cancer cells
Thiadiazole CoreBroad-spectrum activityEffective against various pathogens

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-(2-methoxyethyl)-1,2,4-thiadiazole with structurally or functionally related compounds, highlighting key differences in structure, activity, and synthesis:

Compound Name/Structure Key Features Biological Activity References
Target Compound : this compound Combines 1,2,4-thiadiazole, azetidine, and imidazole moieties. The 2-methoxyethyl group may improve solubility. Hypothesized antitumor/antimicrobial activity (based on analogs). No direct data available.
1,3,4-Thiadiazole derivative 9b (from ) 1,3,4-Thiadiazole core with a triazole-ethylidene hydrazone substituent. IC₅₀ = 2.94 µM against HepG2 (hepatocellular carcinoma).
C1 : 3,5-Di(4',5'-diphenyl-1H-imidazol-1-yl)-1H-1,2,4-triazole () Triazole core linked to two diphenylimidazole groups. Synthesized via one-pot condensation. Antibacterial activity against S. aureus and E. coli; antifungal activity against C. albicans.
5-Amino-3-[(2’-hydroxyethoxy)methyl]-1,3,4-thiadiazol-2-one () 1,3,4-Thiadiazol-2-one core with a hydroxyethoxymethyl substituent. Synthesized via hydrazine intermediates. No activity reported, but similar thiadiazolones are explored as enzyme inhibitors or antimicrobials.
Ponatinib analogs () Imidazole-modified kinase inhibitors with water-soluble amines (e.g., dimethylamino or pyrrolidinyl groups). Reduced efficacy compared to parent compound; highlights the sensitivity of imidazole modifications.
9c : Thiazole-triazole-acetamide derivative () Benzimidazole-thiazole-triazole hybrid with a phenoxymethyl linker. Demonstrated docking affinity to biological targets (e.g., enzymes), though specific IC₅₀ values not provided.

Structural and Functional Insights :

Core Heterocycle :

  • The target compound’s 1,2,4-thiadiazole core differs from 1,3,4-thiadiazole derivatives (e.g., compound 9b) in ring atom arrangement, which may alter electronic properties and target selectivity .
  • Azetidine’s smaller ring size (vs. piperidine or pyrrolidine in other analogs) could reduce steric hindrance and improve metabolic stability .

Substituent Effects :

  • The 2-methoxyethyl group in the target compound likely enhances solubility compared to purely aromatic substituents (e.g., diphenyl groups in C1) .
  • Imidazole’s basic nitrogen may facilitate interactions with acidic residues in biological targets, similar to ponatinib analogs, though excessive bulk (e.g., diphenylimidazole in C1) might reduce bioavailability .

Synthetic Routes :

  • The target compound’s synthesis likely involves multi-step reactions, such as:
    (i) Formation of the azetidine-imidazole moiety via alkylation (similar to azetidin-2-one syntheses in ).
    (ii) Coupling to the thiadiazole core using catalysts like CAN (ceric ammonium nitrate), as seen in one-pot triazole-imidazole syntheses .

Pharmacological Potential: While the target compound lacks direct activity data, its imidazole-thiadiazole scaffold aligns with antitumor agents like compound 9b (IC₅₀ = 2.94 µM) . The azetidine ring may confer advantages over larger heterocycles (e.g., piperidine in ponatinib analogs) by reducing off-target interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.